Acetic acid;2,6-bis(bromomethyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,6-bis(bromomethyl)phenol is a chemical compound with the molecular formula C10H12Br2O3 It is known for its unique structure, which includes a phenol group substituted with two bromomethyl groups and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,6-bis(bromomethyl)phenol typically involves the bromination of 2,6-dimethylphenol followed by esterification with acetic acid. The reaction conditions often include the use of bromine as the brominating agent and a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or distillation to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,6-bis(bromomethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromomethyl groups can be reduced to methyl groups.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2,6-dimethylphenol and related compounds.
Substitution: Phenol derivatives with various substituents replacing the bromine atoms.
Scientific Research Applications
Acetic acid;2,6-bis(bromomethyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;2,6-bis(bromomethyl)phenol involves its reactivity towards various chemical reagents. The bromomethyl groups are particularly reactive, allowing for a wide range of chemical transformations. The phenol group can participate in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylphenol: Lacks the bromomethyl groups, making it less reactive in certain types of chemical reactions.
2,6-Dibromophenol: Contains bromine atoms directly attached to the aromatic ring, leading to different reactivity patterns.
Phenol: The simplest form of phenolic compounds, with no additional substituents.
Uniqueness
Acetic acid;2,6-bis(bromomethyl)phenol is unique due to the presence of both bromomethyl groups and an acetic acid moiety. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic applications and research studies .
Properties
CAS No. |
60041-69-2 |
---|---|
Molecular Formula |
C10H12Br2O3 |
Molecular Weight |
340.01 g/mol |
IUPAC Name |
acetic acid;2,6-bis(bromomethyl)phenol |
InChI |
InChI=1S/C8H8Br2O.C2H4O2/c9-4-6-2-1-3-7(5-10)8(6)11;1-2(3)4/h1-3,11H,4-5H2;1H3,(H,3,4) |
InChI Key |
MZGNVACJECJXHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC(=C(C(=C1)CBr)O)CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.